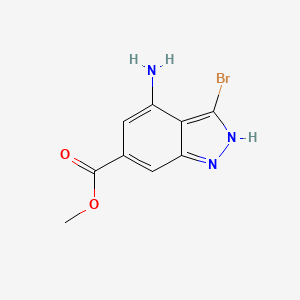

Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of methyl 4-amino-3-bromo-1H-indazole-6-carboxylate follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents. The base structure derives from 1H-indazole, a bicyclic aromatic system consisting of fused benzene and pyrazole rings, with the hydrogen atom positioned at the N-1 nitrogen to specify the tautomeric form. The numbering system begins with the nitrogen atoms occupying positions 1 and 2, followed by sequential numbering around the fused ring system, placing the benzene ring carbons at positions 3 through 7. The compound incorporates three distinct functional group modifications: a bromine atom at position 3, an amino group at position 4, and a methyl ester of carboxylic acid at position 6, creating the complete systematic name that precisely describes the molecular structure.

The Simplified Molecular Input Line Entry System representation provides an unambiguous structural descriptor as O=C(C1=CC2=C(C(N)=C1)C(Br)=NN2)OC, which encodes the connectivity and functional group positions within the indazole framework. Additional chemical identifiers include the Molecular Design Limited registry number MFCD07781733, establishing its recognition within major chemical databases and facilitating cross-referencing across different information systems. The compound falls under the International Union of Pure and Applied Chemistry classification as a substituted indazole derivative, specifically categorized as a heterocyclic aromatic organic compound containing nitrogen heteroatoms within the ring structure.

Properties

IUPAC Name |

methyl 4-amino-3-bromo-2H-indazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O2/c1-15-9(14)4-2-5(11)7-6(3-4)12-13-8(7)10/h2-3H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJSXOICYIJKMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NNC(=C2C(=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646368 | |

| Record name | Methyl 4-amino-3-bromo-2H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-32-4 | |

| Record name | Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-amino-3-bromo-2H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of methyl 4-amino-3-bromo-1H-indazole-6-carboxylate typically involves:

- Construction or modification of the indazole ring system.

- Selective bromination at the 3-position.

- Introduction of an amino group at the 4-position.

- Installation of a carboxylate group at the 6-position, followed by methyl esterification.

Preparation of the Indazole Core and Bromination

A key intermediate in the synthesis is 6-bromo-1H-indazole derivatives, which can be prepared by bromination of 1H-indazole precursors.

Starting from 6-bromo-1H-indazole, selective iodination at the 3-position can be achieved using iodine (I2) in the presence of potassium hydroxide (KOH) in DMF at room temperature for 3 hours, yielding 6-bromo-3-iodo-1H-indazole as an intermediate (yield ~71%).

This halogenation step is critical to enable further substitution reactions at the 3-position.

Amination at the 4-Position

The 4-amino substituent is introduced via nucleophilic aromatic substitution or reductive amination strategies depending on the precursor.

Starting from 5-bromo-2-fluorobenzonitrile, reaction with hydrazine hydrate in ethanol under sealed conditions at 343 K for 4 hours leads to 5-bromo-1H-indazol-3-amine. Although this example is for the 5-bromo isomer, similar hydrazine-mediated ring closure and amination can be adapted for 4-amino substitution.

Amination can also be achieved by treatment of halogenated intermediates with appropriate amine sources under controlled conditions.

Carboxylation and Esterification at the 6-Position

The carboxylate group at the 6-position is generally introduced by oxidation or hydrolysis of suitable precursors followed by esterification.

A 6-bromo-indoline-2,3-dione intermediate can be converted into 4-bromo-2-(cyclopropylamino)-3-methyl-benzoic acid via oxidation with hydrogen peroxide in aqueous sodium hydroxide at 0 °C to room temperature, followed by acidification and extraction.

Methyl esterification is typically performed by treating the carboxylic acid intermediate with methanol under acidic or basic catalysis to yield the methyl ester derivative.

Purification Techniques

Flash chromatography using mixtures of petroleum ether and ethyl acetate or dichloromethane is commonly employed to purify crude products.

Recrystallization from ethanol or ethyl acetate/hexane mixtures is used to obtain crystalline solids with high purity.

Representative Data Table of Key Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination at 6-position | I2, KOH, DMF, room temp, 3 h | 71 | Selective bromination/iodination |

| Amination at 4-position | Hydrazine hydrate, EtOH, sealed tube, 343 K, 4 h | 90 | Ring closure and amination |

| Oxidation to carboxylic acid | H2O2, NaOH (2M), 0 °C to RT, 2 h | 99 | Oxidation of indoline-dione intermediate |

| Esterification (methyl ester) | MeOH, acid/base catalysis | Variable | Methyl ester formation |

| Purification | Flash chromatography, recrystallization | - | Solvent systems: petroleum ether/EtOAc, DCM |

Detailed Research Findings and Notes

The synthesis of this compound demands careful control of regioselectivity during halogenation and amination steps to avoid undesired isomers.

Oxidative conditions using hydrogen peroxide in alkaline media efficiently convert indoline-dione intermediates to corresponding benzoic acids, which are then readily esterified.

The use of flash chromatography and recrystallization ensures removal of side products and impurities, yielding analytically pure compounds suitable for biological evaluation.

Variations in substituents on the indazole ring and the amino group can be introduced by modifying the amination step, allowing for structural diversification.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Oxidation: Potassium permanganate in an acidic medium.

Major Products

Substitution: Products with different substituents replacing the bromine atom.

Reduction: Formation of 4-amino-3-bromo-1H-indazole-6-carboxylate.

Oxidation: Formation of 4-nitro-3-bromo-1H-indazole-6-carboxylate.

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate features a bromine atom at the 3-position, an amino group at the 4-position, and a carboxylate ester group at the 6-position of the indazole ring. Its molecular formula is , with a molecular weight of approximately 285.11 g/mol. The unique substitution pattern significantly influences its reactivity and biological properties.

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its derivatives have shown potential as:

- Anticancer Agents : The compound has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating significant inhibition of cell proliferation. For instance, studies have reported IC50 values below 10 µM, indicating strong anticancer potential .

- Anti-inflammatory Agents : It may modulate inflammatory pathways by interacting with inflammatory mediators, showcasing potential for treating inflammatory diseases.

Biological Studies

The compound is utilized in biological studies to understand the mechanisms underlying the activity of indazole derivatives. Research indicates that it can inhibit specific kinases involved in cancer cell proliferation, contributing to its anticancer properties .

Chemical Synthesis

This compound serves as an intermediate in synthesizing more complex molecules for drug development. Its ability to undergo various chemical reactions, such as substitution and ester hydrolysis, makes it valuable in synthetic organic chemistry .

Industrial Applications

In addition to its medicinal uses, this compound finds applications in developing agrochemicals and dyes due to its unique chemical properties.

Comparative Analysis with Related Compounds

To better understand its efficacy, this compound can be compared with similar indazole derivatives:

| Compound Name | Structure Type | Key Features | Anticancer Activity (IC50) |

|---|---|---|---|

| This compound | Indazole derivative | Bromine at position 3 | <10 µM |

| Methyl 6-bromo-1H-indazole-4-carboxylate | Indazole derivative | Bromine at position 6 | <20 µM |

| Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate | Indazole derivative | Bromine at position 4 | <15 µM |

Anticancer Studies

A study highlighted the efficacy of this compound against various cancer cell lines, revealing its potential as a lead compound for drug development targeting specific cancers. The compound demonstrated significant cytotoxicity and inhibition of cancer cell proliferation .

Antifungal Evaluation

Research also focused on its antifungal properties against Candida albicans. The compound was synthesized and tested in vitro, showing effective inhibition at varying concentrations, with Minimum Inhibitory Concentration (MIC) values reported between 3.8 mM to 15.2 mM against different strains .

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and amino groups can enhance its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the biological context and the specific target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate are best understood through comparison with related indazole and indole derivatives. Below is an analysis of key analogs:

Table 1: Structural Comparison of this compound and Analogous Compounds

Key Differences and Implications

Substituent Position and Reactivity: The amino group at position 4 in the target compound distinguishes it from analogs like Methyl 4-bromo-1H-indole-6-carboxylate (4-bromo substitution), which lacks nucleophilic reactivity for cross-coupling reactions.

Functional Group Effects :

- The methyl ester at position 6 improves lipid solubility relative to carboxylic acid analogs (e.g., 6-Bromo-1H-indole-4-carboxylic acid ), which may exhibit higher polarity and lower membrane permeability.

- Hydroxy or chloro substituents (e.g., 4-Bromo-6-hydroxy-1H-indazole-3-carboxylic acid or 6-Bromo-3-chloro-4-(1H)indazole methyl carboxylate ) alter hydrogen-bonding capacity and steric effects, impacting target binding in biological systems.

Synthetic Utility: this compound’s amino group enables Buchwald-Hartwig amination or Suzuki-Miyaura coupling, offering pathways to diverse derivatives. In contrast, methyl 6-bromo-3-chloro-1H-indazole-4-carboxylate (CAS 885523-85-3) requires dehalogenation strategies for further modification.

Biological Activity

Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Overview of Indazole Derivatives

Indazole derivatives, including this compound, are known for their wide range of biological activities, such as anticancer, antimicrobial, and anti-inflammatory effects. The structural characteristics of these compounds allow them to interact with various biological targets, leading to their therapeutic potential.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound has been shown to interact with kinases, influencing phosphorylation states of proteins and affecting cellular signaling pathways.

- Gene Expression Modulation : It can alter the expression of genes involved in cell cycle regulation and apoptosis, impacting cell proliferation and survival .

- Antimicrobial Activity : Indazole derivatives have demonstrated efficacy against various microbial strains, suggesting potential as antimicrobial agents .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. Table 1 summarizes the findings from different studies regarding its antiproliferative effects on various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 | 0.64 | Inhibition of cell proliferation |

| K562 | 1.15 | Induction of apoptosis |

| A549 | 4.89 | ROS-mediated apoptosis |

| 4T1 | >10 | Mitochondrial pathway involvement |

Table 1: Anticancer activity of this compound across various cancer cell lines.

Antimicrobial Activity

In addition to anticancer effects, the compound has shown promising antimicrobial activity against Candida species. A study tested its effectiveness against Candida albicans, Candida glabrata, and Candida tropicalis, with notable results in inhibiting growth at specific concentrations .

Case Study 1: Anticandidal Evaluation

A study evaluated several indazole derivatives for their anticandidal activity. This compound exhibited significant inhibition against C. albicans, with an IC50 value indicating effective antifungal properties . This suggests its potential as a therapeutic agent in treating fungal infections.

Case Study 2: Antitumor Mechanism Exploration

In a detailed investigation into its antitumor mechanisms, this compound was found to upregulate p53 protein levels while reducing MDM2 expression in K562 cells. This modulation led to increased apoptosis through the activation of pro-apoptotic genes such as Bax . Such findings underscore the compound's role in cancer therapy by targeting critical regulatory proteins.

Research Findings and Future Directions

Research continues to explore the full spectrum of biological activities associated with this compound. The compound's ability to target multiple pathways suggests that it may serve as a multi-target therapeutic agent rather than a specific inhibitor. Further studies are warranted to elucidate its precise mechanisms and optimize its structure for enhanced efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.